1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one
Description
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 2-aminophenyl group and at the 2-position with an acetyl group. This structure combines electron-rich (amino) and electron-withdrawing (ketone) moieties, enabling diverse reactivity in synthetic chemistry. The compound serves as a key intermediate in the synthesis of biaryl systems and pharmacologically active molecules, particularly in the development of anticancer and antimicrobial agents . Its structural versatility allows for modifications at the amino group or thiophene ring, facilitating the creation of derivatives with tailored properties .
Properties
IUPAC Name |
1-[5-(2-aminophenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBCJISDUPJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with acetyl chloride under controlled conditions to form the desired product . Another method includes the use of high-acidity ionic liquid catalysts to facilitate the reaction between 2-aminophenylthiophene and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can serve as a probe or marker in biological studies, particularly in the detection of specific biomolecules.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the phenyl or thiophene rings, influencing electronic properties and bioactivity:
Table 1: Structural Analogues of 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one
Physicochemical Properties
- Solubility: The amino group in this compound improves aqueous solubility (logP = 2.1) compared to its nitro-substituted analogue (logP = 3.5) .
- Thermal Stability : Bromine and chlorine substituents increase melting points (e.g., 1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one, mp = 145–147°C) due to enhanced intermolecular halogen bonding .
Biological Activity
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one, a compound with the molecular formula CHNOS, has garnered attention in scientific research due to its diverse biological activities. The presence of an amino group and a thiophene ring contributes to its unique interactions with biological molecules, making it a subject of interest in pharmacological studies.
- Molecular Weight : 217.2868 g/mol
- CAS Number : 852706-14-0
- Appearance : Powder
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the amino group and engage in π-π interactions via the thiophene ring. These interactions can modulate enzyme activity or receptor binding, influencing various biological pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects on various cancer cell lines. For instance, it exhibited an IC value of 4.33 ± 0.97 µg/mL against lymphocytes and showed a mean percentage cell death of 59.2% at a concentration of 15 µg/mL against the canine malignant histiocytic cell line DH82 .
- Comparative Efficacy : When compared to simple chalcones, the presence of the amino group in this compound enhanced its potency, indicating a structure-activity relationship that favors its use as an anticancer agent .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Inhibition Against Bacteria and Fungi : In studies, it showed inhibition diameters of 10.25 mm against Escherichia coli, 9.59 mm against Staphylococcus aureus, and 9.69 mm against Candida albicans at a concentration of 500 µg/mL. These values suggest that its antimicrobial efficacy is comparable to established antibiotics like sulfamerazine .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes:
- IC : The compound exhibited an IC value of 0.26 ± 0.04 µmol/L for inhibiting MPO's chlorinating activity, suggesting its potential role in anti-inflammatory therapy .
Case Studies and Research Findings
| Study | Cell Line | IC Value | Observations |
|---|---|---|---|
| Dimmock et al. | Lymphocytes | 4.33 ± 0.97 µg/mL | Significant cytotoxicity |
| Novilla et al. | DH82 | 15 µg/mL | Mean cell death: 59.2% |
| Suwito et al. | E. coli | 500 µg/mL | Inhibition diameter: 10.25 mm |
| Suwito et al. | S. aureus | 500 µg/mL | Inhibition diameter: 9.59 mm |
| Suwito et al. | C. albicans | 500 µg/mL | Inhibition diameter: 9.69 mm |
| MPO Inhibition Study | - | 0.26 ± 0.04 µmol/L | Potent MPO inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
